molecular formula C12H10F3N3O2 B2561650 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-23-1

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid

Cat. No.: B2561650
CAS No.: 927969-23-1
M. Wt: 285.226
InChI Key: VTMCMZAGUXRKCL-UHFFFAOYSA-N
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Description

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a synthetic organic compound with a complex structure It contains a quinazoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring The presence of a trifluoromethyl group and a methylamino group attached to the quinazoline ring adds to its chemical uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the attachment of the methylamino group and the acetic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinazoline ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.

Scientific Research Applications

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Trifluoromethylated compounds: Molecules such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral drug).

Uniqueness

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a quinazoline ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCMZAGUXRKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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